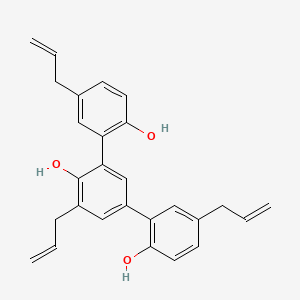
Macranthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macranthol is a natural product found in Illicium fargesii, Illicium macranthum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antidepressant Effects
Research indicates that Macranthol exhibits significant antidepressant-like effects in various animal models. A notable study demonstrated that this compound could alleviate depressive-like behaviors induced by lipopolysaccharide (LPS) in mice. The study revealed that pretreatment with this compound reduced the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the serum and prefrontal cortex of LPS-treated mice. Additionally, it inhibited the elevation of CD11b, a marker for microglial activation, suggesting a mechanism involving the suppression of neuroinflammation .
Case Studies and Research Findings
A variety of studies have explored the efficacy of this compound in different contexts:
Clinical Implications
While animal studies provide promising results, further research is needed to explore the clinical applications of this compound in human populations. The findings suggest that this compound may serve as a potential therapeutic agent for treating depression, particularly forms associated with neuroinflammation.
Propiedades
Número CAS |
123941-73-1 |
|---|---|
Fórmula molecular |
C27H26O3 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2,4-bis(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylphenol |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)22(14-18)21-16-20(9-6-3)27(30)24(17-21)23-15-19(8-5-2)11-13-26(23)29/h4-6,10-17,28-30H,1-3,7-9H2 |
Clave InChI |
CFWKXAWFAQXEAK-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |
SMILES canónico |
C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |
Key on ui other cas no. |
123941-73-1 |
Sinónimos |
macranthol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















